molecular formula C11H8IN B13544396 4-(3-Iodophenyl)pyridine

4-(3-Iodophenyl)pyridine

Cat. No.: B13544396
M. Wt: 281.09 g/mol
InChI Key: BAIUBKGLQRJJBF-UHFFFAOYSA-N
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Description

4-(3-Iodophenyl)pyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted at the 4-position with a 3-iodophenyl group. The iodine atom introduces steric bulk and electron-withdrawing effects, which influence reactivity, molecular weight, and intermolecular interactions compared to lighter halogens like chlorine or bromine .

Properties

Molecular Formula

C11H8IN

Molecular Weight

281.09 g/mol

IUPAC Name

4-(3-iodophenyl)pyridine

InChI

InChI=1S/C11H8IN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H

InChI Key

BAIUBKGLQRJJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 3-iodophenylboronic acid and 4-bromopyridine in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Iodophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenylpyridine derivative .

Scientific Research Applications

4-(3-Iodophenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Iodophenyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand in coordination chemistry, binding to metal centers and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical and Spectral Properties of Pyridine Derivatives

Compound Structure Substituents (R, R1, R2) Molecular Weight Melting Point (°C) IR Key Bands (cm⁻¹) Notable ¹H NMR Shifts (δ, ppm)
4-(3-Iodophenyl)pyridine* I (3-iodophenyl) ~297.1 (calc.) N/A ~2180 (C≡N), 1560–1450 (C=C) Aromatic H: ~7.1–7.8
Q2 () -NO2 (R2) 497 278–282 2183 (C≡N), 1672 (C=O) Ar-H: 7.18–7.79
Q12 () -OCH3, -CH3 525 288–292 2201 (C≡N), 1668 (C=O) OCH3: 3.82; CH3: 0.78–1.61
Chlorinated Pyridine () -Cl 466–545 268–287 1670–1565 (C=C, C=O) Ar-H: 6.5–8.5

Key Observations :

  • Melting Points : The iodine substituent likely elevates melting points compared to lighter halogens due to increased molecular weight and polarizability. For example, Q12 (methoxy-substituted) shows a higher melting point (288–292°C) than Q2 (nitro-substituted, 278–282°C), suggesting bulky groups enhance lattice stability .
  • Spectral Features : The C≡N stretch in IR (~2180 cm⁻¹) is consistent across nitrile-containing derivatives. Iodine’s electron-withdrawing effect may downfield-shift aromatic protons in ¹H NMR compared to methyl or methoxy groups .

Biological Activity

4-(3-Iodophenyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of an iodine atom on the phenyl ring, which enhances its reactivity and potential interactions with biological targets. The compound can be synthesized through methods such as palladium-catalyzed cross-coupling reactions, which allow for the introduction of various functional groups at specific positions on the pyridine ring .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted that various pyridine derivatives, including this compound, showed potent inhibition against Escherichia coli with an inhibition value reaching 91.95% . Additionally, the compound has been noted for its efficacy against other bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that certain derivatives of pyridine, including those related to this compound, displayed cytotoxic activity against several cancer cell lines such as HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer) . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialE. coli, K. pneumoniaeInhibition values up to 91.95%
AnticancerHepG2, Caco2, MCF-7Cytotoxic effects observed in vitro
AntiviralVarious virusesPotential activity noted in recent studies

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to act as a ligand that can bind to metal centers or enzymes, thereby influencing their activity. This interaction may lead to alterations in cellular signaling pathways that are crucial for processes such as cell growth and apoptosis.

Case Studies

  • Anticancer Research : A study reported that derivatives of this compound exhibited varying degrees of cytotoxicity against multiple cancer cell lines. Compound 4 was particularly noted for its strong activity against HepG2 cells, suggesting it could serve as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Studies : Another investigation focused on the synthesis of novel pyridine derivatives, including this compound, which demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

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